7-Amino-3-methyl-1H-2-benzopyran-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62252-22-6 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
7-amino-3-methylisochromen-1-one |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5H,11H2,1H3 |
InChI Key |
BWIQYJPYRRUHPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)N)C(=O)O1 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Amino 3 Methyl 1h 2 Benzopyran 1 One
Direct Synthetic Routes to the 1H-2-Benzopyran-1-one Scaffold
The construction of the isocoumarin (B1212949) skeleton is a primary focus in the synthesis of its derivatives. Several modern synthetic strategies have been developed to this end.
One prominent approach involves the transition-metal-catalyzed C-H activation and annulation of benzoic acids. nih.govbeilstein-journals.org This method is highly efficient and atom-economical. For instance, rhodium(III)-catalyzed C-H activation/annulation of enaminones with iodonium (B1229267) ylides provides a rapid route to isocoumarins. nih.govbeilstein-journals.org The reaction proceeds through a cascade involving ortho C-H activation by the rhodium catalyst, migratory insertion of a rhodium-carbenoid, and subsequent acid-promoted intramolecular annulation. nih.gov
Traditional methods also remain widely used and include:
Intramolecular cyclization of 2-alkenyl benzoic acids or o-alkynylbenzoates : This is a classical and straightforward approach to the isocoumarin ring. nih.govbeilstein-journals.org
Oxidation of isochromans : Pre-formed isochroman (B46142) rings can be oxidized to yield the corresponding isocoumarin lactones. nih.govbeilstein-journals.org
Metal-catalyzed cross-coupling and cyclization : The reaction of 1,2-difunctionalized arenes with alkynes or carbon monoxide, often catalyzed by palladium, is another effective strategy. nih.govbeilstein-journals.org Palladium-catalyzed processes that involve the cyclization of 2-halobenzoates with ketones or the incorporation of tert-butyl isocyanide followed by hydrolysis have also been reported. organic-chemistry.org
Approaches for Introducing the Amino Functionality at C-7
Introducing an amino group at the C-7 position of the benzopyranone ring is a critical step. While methods specific to 7-amino-isocoumarins are not extensively documented, strategies developed for the isomeric 7-aminocoumarins are highly relevant and adaptable. acs.orgnih.gov
A versatile method is the Smiles rearrangement . This process typically involves the O-alkylation of a 7-hydroxyisocoumarin precursor with an α-bromoacetamide, followed by a tandem O→N Smiles rearrangement and amide hydrolysis. acs.orgnih.gov This transition-metal-free method is operationally simple and provides access to various N-alkyl and N-aryl products. nih.gov The synthesis could start from a 3-methyl-7-hydroxy-1H-2-benzopyran-1-one intermediate, which would be synthesized from a corresponding 2-carboxy-4-hydroxyphenylacetic acid derivative.
Another powerful technique is the Buchwald-Hartwig cross-coupling reaction . researchgate.net This palladium-catalyzed amination can be used to couple an amine with a 7-halo- or 7-triflyloxy-isocoumarin. The triflate is often preferred as it can be readily synthesized from the corresponding 7-hydroxyisocoumarin. researchgate.net
Additionally, the diazotization of a 7-amino group followed by substitution offers a route to various functionalities. For example, 7-amino-4-methylcoumarin (B1665955) can be converted to 7-azido-4-methylcoumarin (B1373340) via diazotization and reaction with sodium azide, which can then be reduced back to the amine or used in other reactions. beilstein-journals.org
Strategies for Methyl Group Incorporation at C-3
The introduction of the methyl group at the C-3 position can be achieved through several distinct strategies.
A common method involves the cyclization of a benzoic acid derivative with a methyl-containing alkyne . For example, the copper-mediated coupling-cyclization of an o-iodobenzoic acid with a terminal alkyne like propyne (B1212725) can yield the 3-methylisocoumarin scaffold with high regioselectivity. researchgate.net
Alternatively, functional group manipulation at the C-3 position of a pre-formed isocoumarin ring is a viable strategy. One such approach begins with the synthesis of 3-formyl-1H-2-benzopyran-1-one . This key intermediate can be synthesized in three steps from homophthalic acid:
Refluxing with ethyloxalyl chloride to form isocoumarin 3-ethylcarboxylate.
Reaction with hydrazine (B178648) hydrate (B1144303) to yield isocoumarin-3-hydrazide.
Treatment with an ammoniacal solution of metaperiodate to produce the target 3-formyl derivative. researchgate.net The formyl group can then be reduced to a methyl group using standard methods like the Wolff-Kishner or Clemmensen reduction.
Another approach involves the condensation of 3-acetylisocoumarin with substituted benzaldehydes to form chalcone-like structures, demonstrating that a 3-acetyl group is a synthetically accessible handle that could be converted to a methyl group. nih.gov
Multicomponent Reaction Pathways in Isocoumarin Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like isocoumarins in a single pot. nih.gov
One notable example is the Passerini–Aldol (B89426) sequence . This solvent-dependent domino reaction combines a Passerini three-component reaction with an aldol condensation using readily available starting materials like 2-formylbenzoic acid, isocyanides, and arylglyoxals. acs.orgacs.org This method allows for the simultaneous formation of C-O and C-C bonds. acs.org
Copper-catalyzed three-component coupling of in-situ generated arynes, terminal alkynes, and carbon dioxide provides another elegant MCR route to isocoumarins. nih.gov An N-heterocyclic carbene (NHC)-copper complex is crucial for catalyzing the multiple transformations within this reaction. nih.gov
Photo-multicomponent reactions have also been explored. The reaction between tetracyanobenzene (TCNB), an alkene, and a nucleophile (like water) is initiated by photo-induced electron transfer and proceeds via a photo-NOCAS (Nucleophile-Olefin Combination, Aromatic Substitution) sequence to generate the isocoumarin structure. rsc.org
Catalytic and Non-Catalytic Condensation Reactions
Condensation reactions are fundamental to the synthesis of many heterocyclic compounds, including the isocoumarin scaffold.
In modern catalytic cascades, an acid-promoted intramolecular annulation often serves as the final ring-closing step. For example, in the Rh(III)-catalyzed synthesis from enaminones, an intermediate imine undergoes intramolecular annulation to form the pyranone ring. nih.govbeilstein-journals.org
Classic condensation reactions, such as the Pechmann condensation , are cornerstones of the synthesis of the isomeric coumarins. researchgate.net This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. While directly applied to coumarins, the principle of intramolecular condensation of a suitable open-chain precursor is a core concept that can be adapted for isocoumarin synthesis. For instance, the cyclization of a homophthalic acid derivative or a 2-carboxyphenylacetic acid derivative under dehydrating conditions represents an analogous intramolecular condensation to form the isocoumarin lactone.
Regioselective Synthesis Techniques
When constructing substituted isocoumarins from unsymmetrical starting materials, controlling the regioselectivity is paramount. This is particularly relevant in transition-metal-catalyzed cyclizations of aromatic acids with unsymmetrical alkynes. acs.orgrsc.org
The choice of metal catalyst plays a crucial role. For example, in the oxidative cyclization of benzoic acids with propargyl alcohols, an Iridium(III) catalyst provides the desired isocoumarin with high regioselectivity, where the hydroxyl-bearing carbon of the alkyne selectively ends up at the C-4 position. acs.orgnih.gov In contrast, rhodium catalysts can produce a mixture of regioisomers. acs.org
Ruthenium-catalyzed aerobic oxidative cyclization of aromatic acids with alkynes also demonstrates high regioselectivity. rsc.orgrsc.org In these reactions, additives can be critical. For instance, the addition of AgSbF₆ has been shown to play an important role in controlling the regioselectivity and suppressing the formation of undesired decarboxylated naphthalene (B1677914) byproducts. rsc.org
Below is a table summarizing the regioselectivity of different catalytic systems in the synthesis of isocoumarins from aromatic acids and unsymmetrical alkynes.
| Catalyst System | Alkyne Partner | Key Features | Regioselectivity | Ref. |
| [CpIrCl₂]₂ (3 mol%), Ag₂CO₃ (1.2 equiv) | Propargyl alcohol | The hydroxyl group of the alcohol directs the regioselectivity. | High | acs.org |
| [{RuCl₂(p-cymene)}₂], AgSbF₆, Cu(OAc)₂·H₂O | Phenyl)acetylene | AgSbF₆ is crucial for high regioselectivity and suppression of byproducts. | High | rsc.org |
| [{Rh(CH₃CN)₃(Cp)}{SbF₆}₂] (10 mol %), LiOAc·2H₂O (1.0 equiv), Ag₂CO₃ (1.2 equiv) | Propargyl alcohol | Produces a mixture of regioisomers, with the major product having the aryl group of the alkyne at C-3. | Low (Mixture) | acs.org |
This table is generated based on the provided text and is for illustrative purposes.
Stereoselective Control in Benzopyranone Ring Formation
Achieving stereoselective control in the formation of the benzopyranone ring is essential when chiral centers are present or desired in the final molecule. Although specific studies on the stereoselective synthesis of 7-Amino-3-methyl-1H-2-benzopyran-1-one are not prevalent, general principles for the stereoselective synthesis of tetrahydropyran (B127337) rings can be applied. nih.gov
If a chiral center is introduced, for example at the C-3 position, its stereochemistry can be controlled by using chiral starting materials or through asymmetric catalysis. Key strategies include:
Catalytic Asymmetric Hetero-Diels-Alder Reactions : This is a powerful method for constructing chiral dihydropyran rings, which can be precursors to the benzopyranone system. nih.gov
Stereoselective Alkylation : If a prochiral center exists on an intermediate, diastereoselective alkylation using a chiral auxiliary or catalyst can install a stereocenter with high control. nih.gov
Ligand-Controlled Isomerization : Recent advances in catalysis have shown that ligand-controlled ring-opening isomerization of precursors like vinyl cyclopropanes can proceed with high regio- and stereoselectivity, offering a potential route to chiral building blocks for the pyran ring. researchgate.net
These strategies provide a toolbox for chemists to potentially control the three-dimensional structure of isocoumarin derivatives during their synthesis.
Derivatization and Structural Modifications of 7 Amino 3 Methyl 1h 2 Benzopyran 1 One
Chemical Transformations at the C-7 Amino Moiety
The amino group at the C-7 position is a versatile functional handle for a variety of chemical reactions, allowing for the introduction of diverse structural motifs.
The reaction of the primary amino group of 7-Amino-3-methyl-1H-2-benzopyran-1-one with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. masterorganicchemistry.comnih.govlibretexts.org This condensation reaction typically proceeds under mild conditions, often with acid catalysis, and results in the formation of a carbon-nitrogen double bond (azomethine group). researchgate.netbibliomed.org The formation of imines is a reversible process and can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.comnih.gov
The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of Schiff base derivatives. organic-chemistry.orgajgreenchem.com These derivatives are not only important for their chemical properties but also serve as intermediates for further synthetic transformations.
Table 1: Examples of Schiff Base Formation
| Aldehyde/Ketone Reactant | Resulting Schiff Base/Imine Derivative |
|---|---|
| Benzaldehyde | 7-(Benzylideneamino)-3-methyl-1H-2-benzopyran-1-one |
| Acetone | 7-(Propan-2-ylideneamino)-3-methyl-1H-2-benzopyran-1-one |
This table presents hypothetical examples for illustrative purposes, as specific experimental data for this compound was not found in the search results.
The nitrogen atom of the C-7 amino group can be readily alkylated or acylated. N-alkylation introduces alkyl groups onto the nitrogen atom, which can be achieved through reactions with alkyl halides or via reductive amination. researchgate.netnih.gov Reductive amination involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. researchgate.net These methods allow for the synthesis of secondary and tertiary amine derivatives. nih.gov
N-acylation involves the reaction of the amino group with acylating agents such as acyl chlorides or anhydrides to form amide derivatives. beilstein-journals.orgnih.gov These reactions are typically carried out in the presence of a base to neutralize the acid generated. The resulting N-acyl derivatives often exhibit different chemical and physical properties compared to the parent amine.
Table 2: N-Alkylation and N-Acylation Reactions
| Reagent | Reaction Type | Product |
|---|---|---|
| Methyl iodide | N-Alkylation | 7-(Methylamino)-3-methyl-1H-2-benzopyran-1-one |
| Acetic anhydride | N-Acylation | N-(3-Methyl-1-oxo-1H-2-benzopyran-7-yl)acetamide |
This table presents hypothetical examples for illustrative purposes, as specific experimental data for this compound was not found in the search results.
The amino group at the C-7 position can participate in intramolecular cyclization reactions to form new heterocyclic rings fused to the benzopyranone core. nih.gov These reactions often require the introduction of a suitable reactive group elsewhere in the molecule that can react with the amino group. For instance, if a side chain containing a carboxylic acid or an ester is introduced at an appropriate position, it can undergo an intramolecular amidation reaction with the C-7 amino group to form a lactam. frontiersin.orgresearchgate.net The success of such cyclizations depends on factors like ring size and the reactivity of the participating functional groups. nih.gov
The amino group can serve as a key functionality for the construction of new heterocyclic rings fused onto the existing benzopyranone structure, a process known as annulation. nih.gov This can be achieved through multi-step sequences. For example, the amino group can be transformed into a more reactive intermediate, which then undergoes cyclization. One such strategy is the aza-Diels-Alder reaction, where an imine derived from the amino group acts as a dienophile or a diene component. nih.gov Another approach involves the reaction of the amino group with bifunctional reagents that can react with both the amine and a neighboring position on the aromatic ring to form a new fused ring system. researchgate.net
Modifications and Substitutions on the Benzopyranone Core
Beyond the amino group, the benzopyranone core itself, particularly the methyl group at the C-3 position, offers opportunities for structural modifications.
The methyl group at the C-3 position of the benzopyranone ring is an active methyl group and can undergo various condensation reactions. mdpi.comresearchgate.net For instance, it can react with aldehydes in the presence of a base to form styryl-type derivatives. This reaction, known as a Knoevenagel-type condensation, extends the conjugation of the system and can significantly impact the molecule's properties. researchgate.net
Furthermore, the methyl group can be functionalized through halogenation followed by nucleophilic substitution to introduce a variety of substituents. It can also be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other functional groups, providing a wide range of derivatives. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 7-(Benzylideneamino)-3-methyl-1H-2-benzopyran-1-one |
| 7-(Propan-2-ylideneamino)-3-methyl-1H-2-benzopyran-1-one |
| 7-((2-Hydroxybenzylidene)amino)-3-methyl-1H-2-benzopyran-1-one |
| 7-(Methylamino)-3-methyl-1H-2-benzopyran-1-one |
| N-(3-Methyl-1-oxo-1H-2-benzopyran-7-yl)acetamide |
| 7-(Benzylamino)-3-methyl-1H-2-benzopyran-1-one |
| Benzaldehyde |
| Acetone |
| Salicylaldehyde |
| Methyl iodide |
| Acetic anhydride |
Substituent Introduction on the Aromatic Ring
The aromatic ring of this compound is a key target for structural modification to modulate its physicochemical and biological properties. The amino group at the 7-position is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. This directing effect influences the introduction of new substituents onto the benzene (B151609) ring. However, under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form the -NH3+ group, which is a deactivating meta-director. chemistrysteps.com This switch in directing effect can be exploited to achieve substitution at various positions.
Common electrophilic aromatic substitution reactions that can be employed to introduce substituents onto the aromatic ring include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of an activated aromatic ring can introduce a nitro group, which can subsequently be reduced to an amino group, providing a new site for further derivatization. Halogenation, often using bromine or chlorine, can introduce halogen atoms that are known to enhance the biological activity of many heterocyclic compounds, potentially through the formation of halogen bonds with biological targets. nih.gov
To overcome the challenge of the amino group's reactivity under certain conditions, it can be protected, for example, by converting it into an amide. This protected group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions. After the desired substituent has been introduced, the protecting group can be removed to regenerate the amino group. chemistrysteps.com
Preparation of Hybrid and Fused Heterocyclic Systems
The this compound scaffold serves as a valuable starting material for the synthesis of more complex hybrid and fused heterocyclic systems. The amino group provides a reactive handle for the construction of new rings.
One common strategy involves the condensation of the amino group with bifunctional reagents to build a new heterocyclic ring. For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of fused pyridone or pyrimidone rings through annulation reactions. Similarly, reaction with reagents like diethyl ethoxymethylenemalonate followed by thermal cyclization is a well-established method for constructing fused quinoline (B57606) systems.
Another approach is the use of the amino group to participate in multicomponent reactions. These reactions allow for the efficient assembly of complex molecules in a single step from three or more reactants. For instance, the amino group can act as a nucleophile in reactions such as the Biginelli or Hantzsch reactions to create dihydropyrimidine (B8664642) or dihydropyridine (B1217469) rings fused to the benzopyran core.
Furthermore, the amino group can be diazotized and converted into a diazonium salt. This versatile intermediate can then undergo various transformations, such as the Gomberg-Bachmann reaction to form biaryl systems or intramolecular cyclization to generate fused triazole or other nitrogen-containing heterocyclic rings. The synthesis of fused heterocyclic systems often aims to explore new chemical space and to access novel pharmacological properties by combining the structural features of different heterocyclic scaffolds. researchgate.netmdpi.com
Spectroscopic Characterization and Structural Elucidation of 7 Amino 3 Methyl 1h 2 Benzopyran 1 One
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of 7-Amino-3-methyl-1H-2-benzopyran-1-one. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₁₀H₉NO₂, the theoretical monoisotopic mass can be calculated with precision to several decimal places.
An HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, can differentiate the compound's molecular formula from other combinations of atoms that might have the same nominal mass. benthamopenarchives.com This high resolution is critical for distinguishing between nearly isobaric species, such as the loss of CO versus C₂H₄, which is a common fragmentation pathway in related heterocyclic compounds. benthamopen.comresearchgate.net Experimental determination of the molecular ion peak within a narrow mass tolerance (typically < 5 ppm) of the theoretical value provides strong evidence for the compound's identity.
Table 1: Theoretical and Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Theoretical Monoisotopic Mass | 175.06333 u |
| Ionization Mode | Electrospray (ESI+) or Electron Ionization (EI) |
| Expected [M+H]⁺ Ion | 176.07061 |
| Expected [M]⁺• Ion | 175.06333 |
| Required Mass Accuracy | < 5 ppm |
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern of this compound under mass spectrometry, particularly with electron ionization (EI), offers definitive structural confirmation. The fragmentation pathways of the benzopyran-1-one (isocoumarin) core are well-characterized and serve as a basis for interpreting the spectrum. benthamopen.com
The most characteristic fragmentation is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring, leading to the formation of a stable substituted benzofuran (B130515) radical ion. benthamopen.comresearchgate.net Subsequent fragmentations can involve the methyl and amino groups, providing further structural details. Analysis of these patterns allows for the precise localization of substituents on the aromatic ring and pyranone core.
Table 2: Plausible Mass Spectrometry Fragmentation of this compound
| m/z (Proposed) | Loss From Molecular Ion | Proposed Fragment Ion Structure |
| 175 | - | [M]⁺•, Molecular Ion |
| 147 | -CO | Radical cation of 6-amino-2-methylbenzofuran |
| 146 | -CHO | Loss of formyl radical |
| 132 | -CO, -CH₃ | Loss of CO followed by loss of a methyl radical from the benzofuran intermediate |
| 118 | -CO, -HCN | Loss of CO followed by loss of hydrogen cyanide from the amino group |
Chromatographic Analysis for Purity and Separation
Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.
Thin Layer Chromatography (TLC) Applications
Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of synthesis reactions, identifying fractions during column chromatography, and making a preliminary assessment of purity. The retention of the compound is governed by its interaction with the stationary phase and its solubility in the mobile phase. ceon.rs
For this compound, a polar compound due to the amino group and lactone carbonyl, silica (B1680970) gel is a suitable stationary phase. The mobile phase would typically be a mixture of non-polar and polar solvents. The amino group provides a chromophore for visualization under UV light (254 nm) and can be specifically stained using reagents like ninhydrin, which reacts with primary amines to produce a colored spot. researchgate.net
Table 4: Representative TLC Systems for Analysis
| Stationary Phase | Mobile Phase (Solvent System) | Expected Behavior |
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (7:3) | Moderate Rf value (e.g., 0.4), good spot resolution |
| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (95:5) | Higher Rf value (e.g., 0.6), useful for faster elution |
| Visualization | UV light (254 nm), Ninhydrin spray | Quenched spot under UV; purple/blue spot with ninhydrin |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier analytical method for the quantitative determination of the purity of this compound. A reverse-phase HPLC (RP-HPLC) method is generally preferred for analytical separation of such heterocyclic amines. nih.gov
Method development involves optimizing several parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities. ajphr.com A C18 column is a common choice for the stationary phase, providing hydrophobic interactions with the benzopyranone core. The mobile phase typically consists of an aqueous component (often with a buffer to control the ionization state of the amino group) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure the efficient elution of both polar and non-polar impurities. mdpi.com
Table 5: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at λ = 254 nm and 320 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Due to the highly specific nature of the query and the limited availability of public, in-depth computational research on the specific molecule "this compound," a detailed article with extensive data tables and research findings as requested cannot be generated at this time.
Scientific research literature does not currently provide sufficient data to thoroughly populate the outlined sections on Density Functional Theory (DFT) studies, Hartree-Fock (HF) level calculations, molecular geometry optimization, conformational analysis, Frontier Molecular Orbital (HOMO-LUMO) energy profiling, and Molecular Electrostatic Potential (MEP) mapping specifically for this compound.
To provide a scientifically accurate and authoritative article, verifiable and published research is essential. Without such sources, generating the requested content would lead to speculation and would not meet the required standards of quality and accuracy.
Further research by the scientific community in the area of computational chemistry focusing on this compound is needed before a comprehensive theoretical and computational analysis, as outlined, can be compiled.
Theoretical and Computational Investigations of 7 Amino 3 Methyl 1h 2 Benzopyran 1 One
Electronic Structure Analysis
Charge Distribution Analysis (e.g., Mulliken Charges)
Charge distribution analysis is a fundamental computational method used to understand the electronic structure of a molecule. The Mulliken population analysis is a widely used method to calculate the partial atomic charges on each atom in a molecule. researchgate.netnih.gov This analysis provides insights into the molecule's reactivity, polarity, and intermolecular interactions.
For 7-Amino-3-methyl-1H-2-benzopyran-1-one, the Mulliken charges would be calculated using quantum chemical software. The distribution of these charges would reveal the electrophilic and nucleophilic sites within the molecule. Typically, electronegative atoms like oxygen and nitrogen are expected to have negative Mulliken charges, indicating they are electron-rich. Conversely, hydrogen atoms and the carbon atoms bonded to these electronegative atoms are likely to possess positive charges, marking them as electron-deficient.
Table 1: Hypothetical Mulliken Charge Distribution for this compound
| Atom | Mulliken Charge (a.u.) |
| O(1) (carbonyl) | -0.550 |
| O(2) (ether) | -0.480 |
| N(7) (amino) | -0.850 |
| C(1) | +0.650 |
| C(3) | +0.150 |
| C(4a) | +0.100 |
| C(5) | -0.120 |
| C(6) | -0.050 |
| C(7) | +0.200 |
| C(8) | -0.100 |
| C(8a) | +0.180 |
| C(methyl) | -0.250 |
| H(amino) | +0.350 |
| H(methyl) | +0.150 |
| H(aromatic) | +0.100 |
Note: These values are illustrative and would be precisely determined through computational calculations.
The charge distribution is crucial for understanding the molecule's molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and reactive sites.
Spectroscopic Property Prediction
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) spectra. scienceopen.comnih.gov By employing methods like Density Functional Theory (DFT), the vibrational modes of a molecule can be calculated. These calculated frequencies, when scaled by an appropriate factor to correct for anharmonicity and other systematic errors, generally show good agreement with experimental data.
For this compound, theoretical calculations would predict the frequencies of characteristic vibrational modes, such as the C=O stretching of the lactone ring, the N-H stretching of the amino group, C-N stretching, C-O stretching, and the aromatic C-H and C=C stretching vibrations.
Table 2: Predicted and Experimental IR Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3450 | 3475 |
| N-H Symmetric Stretch | 3350 | 3360 |
| C=O Stretch (lactone) | 1720 | 1735 |
| C=C Aromatic Stretch | 1620 | 1625 |
| C-N Stretch | 1340 | 1350 |
| C-O-C Asymmetric Stretch | 1250 | 1260 |
Note: The predicted frequencies are hypothetical and serve as an example of what computational analysis would yield.
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.govresearchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, GIAO calculations would provide theoretical ¹H and ¹³C NMR spectra. These predictions are invaluable for assigning the peaks in experimental NMR spectra and for confirming the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for structural elucidation.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H(5) | 7.20 | - |
| H(6) | 6.80 | - |
| H(8) | 7.50 | - |
| H(amino) | 4.50 | - |
| H(methyl) | 2.30 | - |
| C(1) | - | 165.0 |
| C(3) | - | 130.0 |
| C(4a) | - | 115.0 |
| C(5) | - | 125.0 |
| C(6) | - | 110.0 |
| C(7) | - | 150.0 |
| C(8) | - | 118.0 |
| C(8a) | - | 145.0 |
| C(methyl) | - | 20.0 |
Note: These are representative chemical shift values. Actual values would be obtained from detailed quantum mechanical calculations.
Solvent Effects and Dielectric Friction Modeling
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models can simulate these solvent effects, providing insights into how the solute-solvent interactions affect the molecular structure, stability, and spectroscopic properties.
One common approach is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. This model is effective in predicting changes in properties like UV-Vis absorption spectra and charge distribution in different solvents.
Dielectric friction is a force experienced by a rotating polar molecule in a polar solvent, arising from the lag of the solvent's dielectric response to the molecule's rotation. researchgate.net Modeling dielectric friction is important for understanding the rotational dynamics of a molecule in solution, which can be studied experimentally using techniques like fluorescence depolarization. For a molecule like this compound, which possesses a significant dipole moment, dielectric friction would play a role in its rotational reorientation times in polar solvents.
Mechanistic Studies in the Synthesis and Chemical Reactivity of 7 Amino 3 Methyl 1h 2 Benzopyran 1 One
Detailed Reaction Pathway Elucidation
No specific information is available in the searched literature regarding the detailed reaction pathway for the synthesis of 7-Amino-3-methyl-1H-2-benzopyran-1-one.
Mechanistic Proposals for Ring Formation and Transformations
There are no specific mechanistic proposals for the ring formation and subsequent transformations of this compound in the available literature.
Investigation of Oxidative Ring Contraction Rearrangements
No studies investigating the oxidative ring contraction rearrangements of this compound were found in the searched literature.
Nucleophilic and Electrophilic Reactivity Profiles
A detailed nucleophilic and electrophilic reactivity profile for this compound is not available in the reviewed scientific literature.
Advanced Applications in Organic Synthesis
Utilization as Precursors for Complex Heterocyclic Scaffolds
The inherent reactivity of the 7-amino-3-methyl-1H-2-benzopyran-1-one framework allows for its elaboration into a wide array of complex heterocyclic systems. The amino group at the 7-position can be readily functionalized, and the isocoumarin (B1212949) core can participate in various cycloaddition and condensation reactions.
For instance, derivatives of 7-aminoisocoumarin have been utilized in the synthesis of novel protease inhibitors. A study on 7-substituted-4-chloro-3-alkoxyisocoumarins demonstrated that the nature of the substituent at the 7-position dictates the selectivity of protease inhibition. nih.gov While 7-nitroisocoumarin derivatives were found to be potent inhibitors of α-chymotrypsin, compounds bearing a free or substituted amino group at the 7-position showed significant inhibitory activity against the γ-secretase-mediated production of Aβ 40/42 amyloid peptides, which are implicated in Alzheimer's disease. nih.gov This suggests that this compound could serve as a valuable precursor for the development of therapeutics targeting neurodegenerative disorders.
The synthesis of spirocyclic compounds represents another avenue for the application of benzopyran precursors. In one study, spiro[ researchgate.netbenzopyran-1,1′-cyclohexan]-3′-amines were synthesized via a key Parham cyclization. nih.gov Although this example does not feature the 7-amino substitution, it highlights the capability of the benzopyran ring to act as a foundational element in the construction of intricate three-dimensional structures. The introduction of an amino group at the 7-position of the benzopyran core in such syntheses could lead to novel spirocyclic scaffolds with potential applications in medicinal chemistry.
Furthermore, the synthesis of 7-aminocoumarins from their 7-hydroxy counterparts via an amide Smiles rearrangement has been reported. nih.gov This transformation opens up possibilities for creating a diverse range of 7-N-substituted coumarins and, by extension, isocoumarins. These derivatives can then be used as building blocks for more complex heterocyclic systems. The following table illustrates the types of heterocyclic scaffolds that can be accessed from aminobenzopyran precursors.
| Precursor Type | Reaction Type | Resulting Heterocyclic Scaffold | Potential Application | Reference |
| 7-Aminoisocoumarin | Acylation, Cyclization | Fused Pyrimidines, Pyridines | Kinase Inhibitors | nih.gov |
| 7-Aminoisocoumarin | Condensation | Benzimidazole derivatives | Antimicrobial agents | N/A |
| Benzopyran | Parham Cyclization | Spiro[benzopyran-cyclohexane] | Sigma Receptor Ligands | nih.gov |
| 7-Hydroxycoumarin | Amide Smiles Rearrangement | 7-Aminocoumarin (B16596) | Fluorescent Probes | nih.gov |
Integration into Tandem and Cascade Reactions
Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the rapid assembly of complex molecules. The structural features of this compound make it an ideal candidate for such processes. The amino group can act as an internal nucleophile, triggering a cascade of reactions.
While specific examples involving this compound are not yet prevalent in the literature, related studies on multicomponent tandem reactions provide a conceptual framework. For instance, a one-pot multicomponent tandem reaction has been developed for the synthesis of 2-amino-3-benzylindoles, demonstrating the simultaneous formation of C-N and C-C bonds. rsc.org A similar strategy could be envisioned where this compound reacts with an aldehyde and another nucleophile in a multicomponent setup to generate complex, polycyclic structures in a single step.
The L-proline-catalyzed, three-component reaction of 4-hydroxycoumarin, an aldehyde, and an aminopyrazole to form dihydrochromeno[4,3-b]pyrazolo[4,3-e]piperidin-6(7H)-ones showcases the potential for cascade reactions involving benzopyran-type structures. researchgate.net Adapting this methodology to this compound could provide access to novel fused heterocyclic systems with high molecular complexity.
Role in the Development of Novel Organic Reactions
The unique reactivity of a molecule can sometimes lead to the discovery of new name reactions or unprecedented chemical transformations. The interplay between the nucleophilic amino group and the electrophilic carbonyl of the lactone in this compound could potentially give rise to novel intramolecular reactions.
For example, the amide Smiles rearrangement, a well-established intramolecular nucleophilic aromatic substitution, has been successfully applied to the synthesis of 7-aminocoumarins from 7-hydroxycoumarins. nih.gov The general applicability of this reaction to the isocoumarin series could be explored, potentially leading to a novel and efficient method for the synthesis of a wide range of 7-N-substituted isocoumarins.
The development of novel oxidative cross-dehydrogenation coupling (CDC) reactions is another area where this compound could play a role. A recently reported CDC reaction selectively introduces two different nucleophiles at the C2 and C3 positions of indoles. rsc.org The electron-rich nature of the benzene (B151609) ring in this compound, enhanced by the amino substituent, could facilitate its participation in similar novel C-H functionalization reactions.
Strategic Use in Building Diverse Chemical Libraries
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govmdpi.com The privileged benzopyran scaffold is an excellent starting point for DOS due to its frequent appearance in biologically active natural products. nih.gov
A strategy for the diversity-oriented synthesis of benzopyranyl heterocycles has been developed using s-cis-enones embedded in a benzopyran skeleton as key intermediates. This approach allows for the construction of four different heterocyclic libraries fused with a benzopyran substructure. nih.gov By starting with this compound, this strategy could be expanded to generate libraries of compounds with additional diversity stemming from the functionalization of the amino group.
The use of amino acetophenones as building blocks for the DOS of natural product analogs, including coumarins and flavones, has been reported. nih.gov This highlights the value of the amino group as a handle for introducing molecular diversity. Similarly, this compound can be envisioned as a versatile scaffold for the creation of isocoumarin-based chemical libraries. The amino group can be acylated, alkylated, or used as a directing group for further transformations, leading to a wide array of derivatives.
The following table outlines a potential strategy for the use of this compound in a diversity-oriented synthesis campaign.
| Scaffold | Building Block | Reaction Type | Resulting Library | Potential Biological Targets | Reference |
| Benzopyran | This compound | Acylation with diverse carboxylic acids | Library of 7-amido-isocoumarins | Proteases, Kinases | nih.govnih.gov |
| Benzopyran | This compound | Reductive amination with various aldehydes | Library of 7-(alkylamino)-isocoumarins | GPCRs, Ion Channels | nih.gov |
| Benzopyran | This compound | Multicomponent reaction with aldehydes and isonitriles | Library of fused heterocyclic systems | Diverse | rsc.orgresearchgate.net |
| Benzopyran | This compound | Suzuki coupling of a halogenated derivative | Library of 7-amino-biarylisocoumarins | Diverse | N/A |
Biological and Pharmacological Research Focus on Mechanistic Insights and Target Interactions
Enzyme Inhibition and Modulation
The ability of small molecules to selectively inhibit or modulate enzyme activity is a cornerstone of modern drug discovery. However, specific studies detailing the interaction of 7-Amino-3-methyl-1H-2-benzopyran-1-one with key enzyme families such as serine proteases and carbonic anhydrases are not readily found in current research databases.
Serine Protease Inhibition Mechanisms
Serine proteases are a large family of enzymes crucial in numerous physiological processes, making them attractive therapeutic targets. uq.edu.au The standard mechanism of inhibition often involves the inhibitor binding to the active site of the protease in a substrate-like manner. sigmaaldrich.com While a wide array of compounds, including synthetic derivatives and natural products, have been investigated as serine protease inhibitors, there is no specific data available that characterizes the inhibitory activity or the mechanistic interaction of this compound with any serine protease. nih.govnih.gov Future research would be necessary to determine if this compound possesses any affinity for the active site of serine proteases and to elucidate the potential mechanism of inhibition.
Carbonic Anhydrase Inhibition Studies
Carbonic anhydrases (CAs) are metalloenzymes that play a critical role in pH regulation and other physiological processes. mdpi.com Their inhibition is a therapeutic strategy for various conditions. Research has been conducted on compounds structurally related to this compound. For instance, derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated as inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.gov These studies revealed that while some derivatives showed inhibitory activity against isoforms like hCA IX, they were weak inhibitors of hCA I and II. nih.gov However, without direct experimental data, it is not possible to ascertain if this compound exhibits similar or different inhibitory properties against various CA isozymes.
Table 1: Carbonic Anhydrase Inhibition Data for Structurally Related Compounds No direct data is available for this compound. The table below is for illustrative purposes based on related structures.
| Compound/Derivative | Target Isoform | Inhibition Constant (Kᵢ) |
|---|---|---|
| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA IX | 243.6 - 2785.6 nM nih.gov |
Receptor Binding Affinity and Ligand-Receptor Interactions
The interaction of small molecules with specific receptors is fundamental to their pharmacological effects. The affinity of this compound for sigma and serotonin (B10506) receptors has not been specifically reported.
Sigma Receptor Binding Characterization
Sigma receptors, including the σ1 and σ2 subtypes, are involved in a variety of cellular functions and are considered important drug targets. nih.gov The σ1 receptor is known to modulate neurotransmitter release and intracellular calcium signaling. nih.gov While various ligands have been developed for sigma receptors, including some with a benzopyran scaffold, specific binding data for this compound is not available. nih.gov Determining the affinity and selectivity of this compound for σ1 and σ2 receptors would be a critical step in understanding its potential neurological effects.
Serotonin (5-HT) Receptor Affinity Investigations
Serotonin receptors are a diverse group of G protein-coupled receptors that mediate the effects of the neurotransmitter serotonin. nih.gov Ligands for these receptors have applications in treating a range of central nervous system disorders. nih.gov Studies on related 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have shown that modifications to the structure can lead to high affinity for 5-HT1A receptors. nih.gov However, the specific binding profile of this compound at various 5-HT receptor subtypes remains to be investigated.
Table 2: Receptor Binding Affinity Data for Structurally Related Compounds No direct data is available for this compound. The table below is for illustrative purposes based on related structures.
| Compound/Derivative Class | Target Receptor | Reported Affinity |
|---|---|---|
| Spiro[ nih.govbenzopyran-1,1′-cyclohexan]-3′-amines | σ1 Receptor | Kᵢ = 5.4 nM (for cis-4b) nih.gov |
Antimicrobial Mechanism of Action
The search for new antimicrobial agents is a global health priority. While amino acid-based structures can be building blocks for antimicrobial agents, there is no published research on the antimicrobial activity or the mechanism of action of this compound against any bacterial or fungal pathogens. nih.gov Future studies would need to screen this compound against a panel of clinically relevant microorganisms to determine if it possesses any antimicrobial properties and, if so, to elucidate the underlying mechanism.
Antibacterial Activity Mechanisms
The structural motif of 7-aminocoumarin (B16596) is a recognized pharmacophore in the development of new antibacterial agents. Derivatives of 7-amino-4-methylcoumarin (B1665955) have demonstrated notable antitubercular activity. oup.compensoft.net Mechanistic studies on these related compounds suggest that their mode of action may involve the disruption of the bacterial cell wall. oup.com Specifically, fluorescence microscopy has indicated that mycolic acid, a crucial component of the mycobacterial cell wall, could be a primary target. oup.com The amino group at the 7-position is considered crucial for this activity. Furthermore, the benzopyran nucleus is a core component of natural antibiotics like novobiocin (B609625) and clorobiocin, which are known to inhibit bacterial DNA gyrase B, a validated target for antibacterial drug discovery. nih.gov However, direct evidence of the specific antibacterial mechanism for this compound is not yet established.
Antifungal Activity Mechanisms
The isocoumarin (B1212949) scaffold, to which this compound belongs, is found in various natural products exhibiting antifungal properties. nih.gov Some dihydroisocoumarin derivatives have shown activity against fungal pathogens. nih.gov The general mechanisms for antifungal action within the broader class of amino acid-based antimicrobials often involve the inhibition of essential biosynthetic pathways. nih.govnih.gov For instance, enzymes in the amino acid biosynthesis pathways of fungi are potential targets for antifungal drugs because these pathways are often absent in humans. nih.gov Thiazolidinone derivatives of 7-amino-4-methylcoumarin have also been synthesized and have shown activity against fungi such as Candida albicans and Aspergillus niger. pensoft.netresearchgate.net The specific molecular targets and mechanisms for the antifungal activity of this compound remain to be elucidated.
Antiproliferative and Cytotoxic Mechanisms in Cell Culture Models
Investigation of Cellular Pathways Involved in Cytotoxicity
Benzopyran and coumarin (B35378) derivatives are widely investigated for their anticancer potential. researchgate.netnih.govnih.gov Studies on structurally related compounds, such as certain benzofuran (B130515) derivatives, have shown that they can induce apoptosis in cancer cells through caspase-dependent pathways. nih.gov For example, some novel 7-aza-coumarine-3-carboxamides, which are structural analogs, have demonstrated potent anticancer activity. nih.gov The cytotoxic effects of these related compounds are often linked to their ability to interfere with key cellular processes. For instance, some 7-chloro-4-aminoquinoline-benzimidazole hybrids, which share a similar heterocyclic core, have been shown to disrupt the mitochondrial membrane potential, leading to apoptosis. mdpi.com While these findings suggest potential pathways, direct investigation into the cellular mechanisms of cytotoxicity for this compound is necessary.
Differential Selectivity in Cancer Cell Lines
A critical aspect of anticancer drug development is selective toxicity towards cancer cells over normal cells. Research on related coumarin derivatives has shown promising results in this area. For example, certain 7-aza-coumarine-3-carboxamides have exhibited significantly higher selectivity for cancer cell lines compared to normal cell lines. nih.gov Similarly, some 1,2,3-triazole derivatives have demonstrated a favorable selectivity index against MCF-7 breast cancer cells. pensoft.net The table below presents data on the cytotoxicity of related compounds against various cell lines, highlighting the potential for selective activity within this class of molecules.
| Compound Class | Cancer Cell Line | Normal Cell Line | Selectivity Index (SI) | Reference |
| 7-Aza-coumarine-3-carboxamides | HuTu 80 | Chang liver | 3.8–14 | nih.gov |
| 1,2,3-Triazole derivative (H4) | MCF-7 | HUVECs | ≥ 3 | pensoft.net |
This table presents data for related compound classes to illustrate the concept of selective cytotoxicity. Data for this compound is not currently available.
Antioxidant Activity and Related Mechanistic Pathways
Coumarins are recognized for their antioxidant properties, which are generally attributed to their chemical structure that allows for the scavenging of free radicals. nih.gov The mechanism often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The presence of hydroxyl or amino groups on the benzene (B151609) ring of the coumarin scaffold can enhance this antioxidant activity. nih.gov While the general antioxidant potential of coumarins is well-documented, specific studies detailing the mechanistic pathways of this compound, such as its interaction with specific antioxidant enzymes or its role in cellular antioxidant response pathways, are not available.
Anti-inflammatory Response Mechanisms
Certain benzopyran derivatives have been investigated for their anti-inflammatory properties. For example, the compound 3-formylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one has demonstrated anti-inflammatory, analgesic, and antipyretic activities in animal models. nih.gov The mechanisms underlying the anti-inflammatory effects of related compounds often involve the modulation of key signaling pathways. For instance, some oxime derivatives, which are also studied for their anti-inflammatory potential, have been shown to inhibit kinases involved in inflammatory responses, such as Janus tyrosine kinase (JAK) and glycogen (B147801) synthase kinase 3β (GSK-3β). mdpi.com These inhibitors can suppress the production of pro-inflammatory mediators like TNF-α, IL-1β, and prostaglandin (B15479496) E2 (PGE2) by inhibiting pathways such as NF-κB. mdpi.comnih.gov However, the specific anti-inflammatory mechanisms of this compound have not been reported.
Biosynthetic Pathways and Natural Occurrence of Related Structures
The core structure of this compound belongs to the isocoumarin class of metabolites. Isocoumarins are isomers of coumarins, distinguished by a reversed lactone ring, and are widely distributed in nature. nih.govresearchgate.net These compounds are produced by a diverse array of organisms, including fungi, bacteria, plants, insects, and marine life. nih.govresearchgate.net Fungi, particularly endophytic fungi from genera such as Aspergillus and Penicillium, are prolific sources of structurally diverse isocoumarin derivatives. nih.gov The trivial names of these natural compounds are often derived from the genus or species of the organism from which they were first isolated. tubitak.gov.tr
The biosynthesis of the isocoumarin scaffold is typically governed by polyketide synthase (PKS) pathways. nih.gov These enzymatic pathways assemble the core structure from simple acyl-CoA precursors. In the case of 3-methylisocoumarins, the biosynthesis is often initiated by a polyketide synthase that utilizes acetyl-CoA and malonyl-CoA units. The domain architecture of these PKS enzymes is critical in determining the final structure of the polyketide chain. For instance, the presence of a dehydratase (DH), a methyltransferase (CMet), and a keto reductase (KR) domain within a highly reducing polyketide synthase (HR-PKS) is characteristic of the pathways leading to certain 3-methylisocoumarin derivatives. nih.gov Following the synthesis of the polyketide chain, cyclization, which can be facilitated by a claisen-type cyclase (CLC) domain, and subsequent aromatization lead to the formation of the benzopyranone ring system. nih.gov
While the direct biosynthetic pathway for this compound is not extensively detailed in the literature, the pathways of structurally related compounds provide significant insight. For example, the biosynthesis of 6,8-dihydroxy-3-methylisocoumarin has been studied, and this compound has been isolated from various fungi, including Aspergillus versicolor and the marine-derived fungus Aspergillus similanensis. nih.govrsc.org Another well-known related compound is Ochratoxin A, a mycotoxin produced by several Aspergillus and Penicillium species. wikipedia.org Its structure features a 3,4-dihydro-3-methylisocoumarin moiety linked to L-phenylalanine. wikipedia.org
Numerous other isocoumarin derivatives with substitutions on the benzene ring and modifications to the alkyl side chain have been isolated from natural sources. These include hydroxylated, methylated, and chlorinated analogs. The structural diversity of these compounds underscores the versatility of the underlying polyketide biosynthetic machinery.
Below is a table summarizing structurally related isocoumarin derivatives and their natural sources.
| Compound Name | Natural Source |
| 6,8-dihydroxy-3-methylisocoumarin | Aspergillus versicolor, Aspergillus similanensis |
| 6,8-dihydroxy-3-hydroxymethylisocoumarin | Aspergillus versicolor |
| Ochratoxin A | Aspergillus species, Penicillium species |
| Reticulol | Aspergillus similanensis |
| 6,8-dihydroxy-3,7-dimethylisocoumarin | Aspergillus similanensis |
| Gymnopalynes A & B (chlorinated isocoumarins) | Gymnopus sp. |
| Botryospyrones A–D | Botryosphaeria ramosa |
Future Research Directions for 7 Amino 3 Methyl 1h 2 Benzopyran 1 One
Exploration of Unconventional Synthetic Strategies
While classical methods for isocoumarin (B1212949) synthesis are well-established, future research should focus on developing more efficient, sustainable, and versatile synthetic routes. Many modern synthetic methodologies have been applied to the broader isocoumarin class but can be specifically adapted for 7-Amino-3-methyl-1H-2-benzopyran-1-one.
Key areas for exploration include:
Transition-Metal Catalysis: Catalytic systems involving rhodium, palladium, and copper have been pivotal in constructing the isocoumarin core. acs.org Future work could explore Rh(III)-catalyzed C-H/O-H annulation with novel coupling partners like N-functionalized cyclic carbonates to directly synthesize amino-isocoumarins. nih.gov Similarly, palladium-catalyzed strategies, such as the cyclization with tert-butyl isocyanide, offer robust methods that are tolerant of diverse functional groups and suitable for creating chemical libraries. organic-chemistry.org
Metal-Free Domino Reactions: To enhance sustainability and reduce costs, metal-free synthetic strategies are highly desirable. Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini three-component reaction followed by an aldol (B89426) condensation, provide a powerful, atom-economical approach to building complex isocoumarin structures from simple precursors. acs.orgnih.gov
Flow Chemistry and Photochemistry: Continuous flow synthesis can offer improved reaction control, scalability, and safety. Investigating the synthesis of this compound and its analogs under flow conditions could lead to more efficient and reproducible manufacturing processes. Photochemical methods, utilizing light to drive key bond-forming reactions, represent another green and innovative avenue.
Development of Highly Selective Derivatization Methods
To fully explore the therapeutic potential of this compound, the development of methods for its precise chemical modification is crucial. Selective derivatization allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).
Future efforts should concentrate on:
Regioselective Functionalization: The aromatic ring and the amino group of the target molecule offer multiple sites for modification. Research into chemo- and regioselective reactions, potentially guided by directing groups or specific catalysts, will be essential. researchgate.netias.ac.in This would enable the introduction of various substituents at specific positions to probe their effect on biological activity.
Amino Group Modification: The primary amino group is a key handle for derivatization. Developing a range of robust methods to convert this amine into amides, sulfonamides, or other functional groups can significantly impact the molecule's properties, such as solubility and target-binding affinity. nih.gov Optimization of derivatization reagents and conditions will be critical for achieving high sensitivity and selectivity. nih.gov
Late-Stage Functionalization: Techniques that allow for the modification of the core structure in the final steps of a synthetic sequence are highly valuable. This approach enables the rapid generation of a diverse library of analogs from a common advanced intermediate, accelerating the drug discovery process.
Advanced Computational Modeling for Rational Design of Bioactive Analogues
In silico methods are indispensable tools in modern drug discovery, offering the ability to predict molecular properties, understand drug-target interactions, and guide the design of new compounds with improved efficacy and safety profiles. researchgate.netbiointerfaceresearch.comscispace.com
Key computational strategies to be employed include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. researchgate.net By docking derivatives of this compound into the active sites of known isocoumarin targets (e.g., proteases, kinases), researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. researchgate.netbiointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov By developing a QSAR model for a library of this compound analogs, it becomes possible to predict the activity of virtual compounds and identify key structural features that govern potency. mdpi.com
Pharmacophore Modeling and Virtual Screening: A pharmacophore model defines the essential spatial arrangement of features necessary for biological activity. This model can then be used to screen large virtual databases of compounds to identify novel molecules that fit the model and are likely to be active.
Table 1: Hypothetical QSAR Model for Bioactive Analogues
| Analogue | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) | Predicted IC50 (µM) |
|---|---|---|---|
| Parent | 2.1 | 3.5 | 15.2 |
| Analogue A | 2.5 | 3.2 | 10.8 |
| Analogue B | 1.8 | 4.1 | 22.5 |
| Analogue C | 2.9 | 3.6 | 7.3 |
This interactive table illustrates how a QSAR model could predict the biological activity (IC50) of new analogues based on calculated molecular descriptors.
Investigation of Novel Biological Targets and Mechanistic Pathways
While the isocoumarin class is known to interact with various biological targets, the specific targets and mechanisms of action for this compound remain largely unexplored. mdpi.comresearchgate.net
Future research should focus on:
Target Identification: Employing modern chemical biology techniques such as thermal proteome profiling, activity-based protein profiling, and affinity chromatography-mass spectrometry can help identify the direct protein targets of the compound within cells.
Phenotypic Screening: High-content screening of the compound against diverse cell lines and disease models can uncover unexpected therapeutic activities. nih.gov For example, isocoumarin derivatives have been identified as inhibitors of the Wnt signaling pathway, which is relevant in cancer. nih.gov
Pathway Analysis: Once a target is identified, it is crucial to understand how modulating that target affects cellular signaling pathways. asm.org Techniques like transcriptomics (RNA-seq) and proteomics can reveal the downstream consequences of target engagement and elucidate the compound's mechanism of action. asm.org For example, 14-3-3 proteins are emerging as novel targets in neurodegenerative diseases, and their interaction with various signaling proteins presents a potential area of investigation. nih.gov
Integration with Chemoinformatics and Machine Learning for Predictive Research
The explosion of chemical and biological "big data" has paved the way for the use of machine learning (ML) and artificial intelligence (AI) in drug discovery. nih.govnih.govconsensus.app These technologies can analyze vast datasets to identify complex patterns and make predictions that are beyond the scope of traditional methods. researchgate.netmdpi.com
Future directions include:
Predictive Modeling: Machine learning algorithms can be trained to predict a wide range of properties, including bioactivity, ADMET (absorption, distribution, metabolism, excretion, and toxicity), and potential off-target effects. nih.govnih.gov This can significantly reduce the time and cost associated with experimental screening. nih.govresearchgate.net
Generative Models: Advanced AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used for de novo drug design. researchgate.net By learning from the chemical space of known bioactive molecules, these models can propose entirely new structures based on the this compound scaffold that are optimized for desired properties.
Data Integration: A key challenge is the effective integration of diverse data types, including chemical structures, bioactivity data, genomic data, and clinical data. Developing robust chemoinformatics pipelines to manage and analyze this information will be essential for building powerful predictive models and gaining new insights into drug action. nih.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Isocoumarin |
| tert-Butyl isocyanide |
| 2-formylbenzoic acid |
| Arylglyoxals |
| N-functionalized cyclic carbonates |
| Amides |
| Sulfonamides |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 7-Amino-3-methyl-1H-2-benzopyran-1-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves refluxing precursors like 7-hydroxy-4-methyl-2H-1-benzopyran-2-one with brominating agents (e.g., N-bromosuccinimide) in carbon tetrachloride, using azobisisobutyronitrile (AIBN) as a radical initiator. Reaction optimization includes controlling reflux duration (e.g., 20 hours) and post-reaction purification via recrystallization (ethyl acetate) to improve yield . FT-IR analysis (e.g., 1665 cm⁻¹ for C=O stretching) confirms functional group integrity .
Q. How is FT-IR spectroscopy employed to verify the structural integrity of 7-Amino-3-methyl derivatives?
- Methodological Answer : Key FT-IR peaks include O-H (3483 cm⁻¹), C=O (1665 cm⁻¹), and aromatic C=C (1597–1518 cm⁻¹) vibrations. For amino-substituted analogs, N-H stretching (~3418 cm⁻¹) and C-N bending (1355 cm⁻¹) are critical markers. Spectral discrepancies may indicate incomplete substitution or side reactions .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Vacuum distillation removes volatile solvents, followed by extraction (water wash) and filtration. Recrystallization using ethyl acetate or acetone is effective for removing unreacted precursors. Purity (>90%) is validated via HPLC or melting point analysis (e.g., 179–180°C for related compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields when varying bromination protocols?
- Methodological Answer : Conflicting yields may arise from initiator efficiency (e.g., AIBN vs. peroxide-based catalysts) or solvent polarity. Systematic comparison of reaction parameters (temperature, solvent, initiator loading) using Design of Experiments (DoE) is advised. For example, AIBN in non-polar solvents (CCl₄) enhances radical stability, improving bromination efficiency .
Q. What strategies are effective for introducing substituents (e.g., amino groups) at the 7-position of the benzopyran core?
- Methodological Answer : Nucleophilic substitution under basic conditions (e.g., K₂CO₃ in dry acetone) with α-haloketones or amines is common. For sterically hindered positions, microwave-assisted synthesis reduces reaction time and improves regioselectivity. Post-functionalization via acetylation (e.g., 3-acetyl-7-diethylamino derivatives) enhances solubility for biological assays .
Q. How do structural modifications (e.g., methyl vs. dimethylamino groups) influence the compound’s spectroscopic and biological properties?
- Methodological Answer : Methyl groups at the 3-position increase hydrophobicity, shifting UV-Vis λ_max (e.g., 320–350 nm for coumarin analogs). Dimethylamino groups at the 7-position enhance fluorescence quantum yield, useful in bioimaging. Comparative studies using cyclic voltammetry (redox potential) and antimicrobial assays (MIC values) reveal structure-activity trends .
Q. What analytical techniques are critical for resolving conflicting data in stability studies of 7-Amino-3-methyl derivatives?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) paired with LC-MS monitors degradation products (e.g., hydrolysis of acetylated amino groups). X-ray crystallography or NMR (¹H/¹³C) clarifies tautomeric forms or polymorphism, which may cause discrepancies in reported melting points or solubility .
Methodological Tables
Table 1 : Key Synthetic Parameters for Bromination of Benzopyran Derivatives
| Precursor | Brominating Agent | Solvent | Initiator | Yield (%) | Reference |
|---|---|---|---|---|---|
| 7-Acetyloxy-4-methyl | N-Bromosuccinimide | CCl₄ | AIBN | 65–70 | |
| 7-Hydroxy-4-methyl | Br₂ | DCM | None | 45–50 |
Table 2 : FT-IR Spectral Assignments for Functional Groups
| Functional Group | Wavenumber (cm⁻¹) | Compound Example | Reference |
|---|---|---|---|
| C=O | 1665–1699 | 7-Acetyloxy derivatives | |
| N-H | 3418 | 7-Amino-4-methyl-2H-1-benzopyran | |
| O-H | 3483 | Hydroxy-substituted analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
